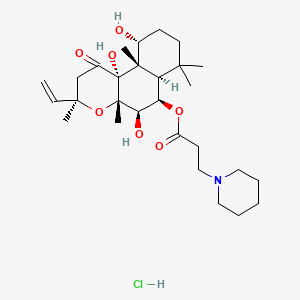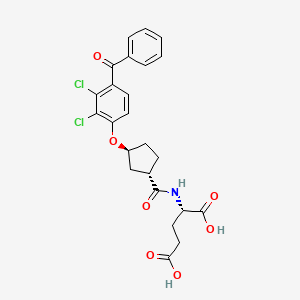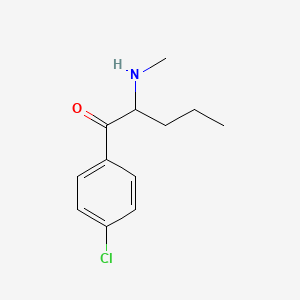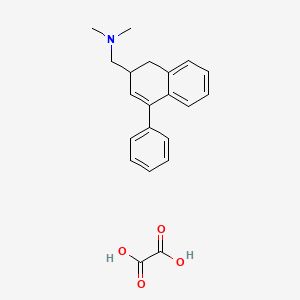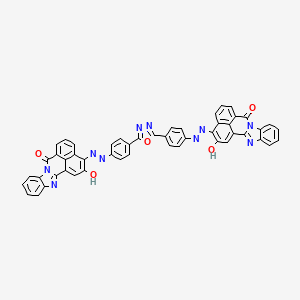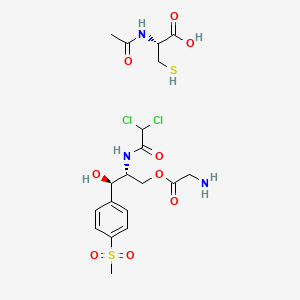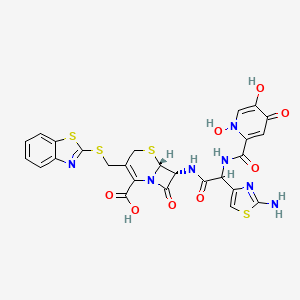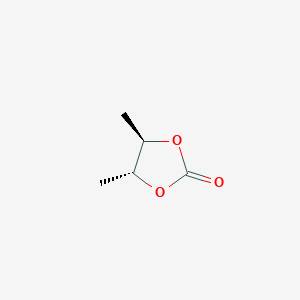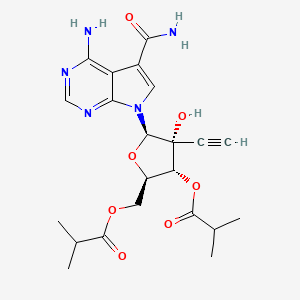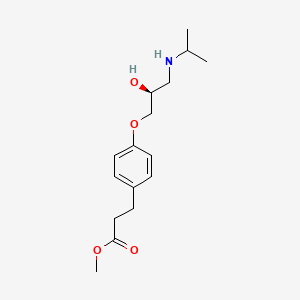
(S)-esmolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-esmolol is a cardioselective beta-1 adrenergic receptor blocker used primarily in the management of acute supraventricular tachycardia and hypertension. It is known for its rapid onset and short duration of action, making it ideal for situations requiring quick but temporary beta-blockade.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-esmolol typically involves the reaction of a chiral epoxide with a secondary amine. The process begins with the preparation of the chiral epoxide, which is then reacted with isopropylamine under controlled conditions to yield this compound. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 0-5°C to ensure the selectivity and yield of the desired enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to maximize yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-esmolol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the secondary amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and other derivatives.
Applications De Recherche Scientifique
(S)-esmolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-blocker interactions and mechanisms.
Biology: Employed in research on cardiovascular physiology and beta-adrenergic receptor function.
Medicine: Investigated for its potential in treating various cardiovascular conditions and its effects on heart rate and blood pressure.
Industry: Utilized in the development of new beta-blockers and related pharmaceuticals.
Mécanisme D'action
(S)-esmolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action inhibits the effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and contractility. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Metoprolol
- Atenolol
- Propranolol
Comparison
(S)-esmolol is unique due to its rapid onset and short duration of action compared to other beta-blockers like metoprolol and atenolol, which have longer half-lives. Propranolol, while also a beta-blocker, is non-selective and affects both beta-1 and beta-2 receptors, unlike this compound, which is cardioselective.
Propriétés
Numéro CAS |
115729-56-1 |
|---|---|
Formule moléculaire |
C16H25NO4 |
Poids moléculaire |
295.37 g/mol |
Nom IUPAC |
methyl 3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate |
InChI |
InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3/t14-/m0/s1 |
Clé InChI |
AQNDDEOPVVGCPG-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)NC[C@@H](COC1=CC=C(C=C1)CCC(=O)OC)O |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





